

# Health and safety considerations for handling 4-tert-butylstyrene

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## Compound of Interest

Compound Name: 4-tert-Butylstyrene

Cat. No.: B155148

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An In-depth Technical Guide to the Health and Safety Considerations for Handling **4-tert-butylstyrene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-tert-butylstyrene** (TBS) is a substituted styrene monomer utilized in the synthesis of polymers and copolymers. Its incorporation can enhance properties such as thermal stability and impact resistance in the resulting materials[1]. As with any specialty chemical, a thorough understanding of its health and safety profile is paramount for its safe handling in research and development environments. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with **4-tert-butylstyrene**.

## Hazard Identification and Classification

**4-tert-butylstyrene** is classified as a hazardous chemical. The primary routes of occupational exposure are inhalation and dermal contact. It is designated as a combustible liquid and can cause irritation to the skin, eyes, and respiratory system[2][3].

GHS Hazard Statements:

- H315: Causes skin irritation[3][4][5]

- H319: Causes serious eye irritation[3][4][5]
- H335: May cause respiratory irritation[3][5][6]
- H227: Combustible liquid[7][8]

Some sources also indicate potential for the following, though the notified classification ratio is lower:

- H304: May be fatal if swallowed and enters airways[4][9]
- H361f: Suspected of damaging fertility[4][9]
- H400: Very toxic to aquatic life[4][9]

## Toxicological and Physical Properties

A summary of the key toxicological and physical properties of **4-tert-butylstyrene** is provided below. It is important to note that specific quantitative toxicological data, such as LD50 and LC50 values for **4-tert-butylstyrene**, are not readily available in published literature. Data for styrene is often used as a reference for related compounds. For instance, the acute inhalation LC50 for styrene in rats (4-hour exposure) is reported as 11.8 mg/L (2770 ppm)[10].

Table 1: Physical and Chemical Properties of **4-tert-butylstyrene**

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>16</sub>	[1][11]
Molecular Weight	160.26 g/mol	[12][13][14]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	91-92 °C @ 9 mmHg	[5][11][12][15]
Melting Point	-38 °C	[11][15]
Flash Point	80 - 81 °C (176 - 177.8 °F)	[2][6][12]
Density	0.875 g/mL at 25 °C	[5][11][12][15]
Water Solubility	Insoluble/Not miscible	[1][15]
Vapor Pressure	0.25 mmHg at 25°C	[11]

Table 2: Toxicological Data Summary

Endpoint	Observation	Reference(s)
Acute Inhalation Toxicity	Harmful if inhaled (Category 4). May cause respiratory irritation.	[2][3]
Skin Corrosion/Irritation	Causes skin irritation (Category 2).	[2][3]
Serious Eye Damage/Irritation	Causes serious eye irritation (Category 2).	[2][3]
Carcinogenicity	Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.	[16]
Mutagenicity	No information available.	[16]
Reproductive Toxicity	Suspected of damaging fertility (based on some notifications).	[4][9]

Occupational Exposure Limits:

Specific occupational exposure limits (e.g., PEL, TLV, REL) have not been established for **4-tert-butylstyrene**[\[16\]](#). For the related compound, styrene, the following limits have been set:

- OSHA PEL: 100 ppm (8-hour TWA)[\[17\]](#)
- NIOSH REL: 50 ppm (10-hour TWA)[\[17\]](#)
- ACGIH TLV: 20 ppm (8-hour TWA)[\[17\]](#)

## Experimental Protocols for Hazard Assessment

The assessment of chemical hazards is guided by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key in vivo and in vitro test guidelines relevant to the hazards identified for **4-tert-butylstyrene**.

### Skin Irritation/Corrosion Testing

- OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (In Vivo)
  - Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit). The degree of irritation is scored at specified intervals to assess for erythema and edema. A weight-of-the-evidence analysis of existing data is recommended before conducting in vivo tests[\[11\]](#).
  - Methodology:
    - Healthy young adult albino rabbits are used.
    - The fur on the dorsal area is clipped 24 hours before the test.
    - 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area (approx. 6 cm<sup>2</sup>) of skin under a gauze patch.
    - The patch is held in place with non-irritating tape for a 4-hour exposure period.
    - After exposure, the patch is removed, and the skin is washed.

- Dermal reactions are graded at 1, 24, 48, and 72 hours after patch removal.
- Scoring is based on the Draize scale for erythema and edema.
- OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
  - Principle: This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, thereby avoiding animal testing. The test chemical is applied topically to the tissue, and cell viability is measured[8][18].
  - Methodology:
    - Triplicate tissue samples of a validated RhE model are used for the test substance, negative control, and positive control.
    - The test substance is applied to the surface of the epidermis.
    - After a defined exposure period (e.g., 60 minutes), the substance is removed by washing[1].
    - The tissues are incubated for a post-exposure period (e.g., 42 hours)[1].
    - Cell viability is determined by the enzymatic conversion of MTT to formazan, which is then extracted and quantified spectrophotometrically.
    - A substance is identified as an irritant if the mean tissue viability is reduced to  $\leq 50\%$  of the negative control[1].

## Eye Irritation/Corrosion Testing

- OECD Test Guideline 405: Acute Eye Irritation/Corrosion (In Vivo)
  - Principle: A single dose of the test substance is applied to one eye of an experimental animal (albino rabbit), with the other eye serving as a control. The degree of irritation to the cornea, iris, and conjunctiva is evaluated at specific intervals[2][4]. The use of analgesics and anesthetics is recommended to minimize animal distress[2].

- Methodology:
  - Healthy young adult albino rabbits are examined for any pre-existing ocular defects.
  - 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.
  - The eyelids are held together for about one second.
  - The eyes are examined at 1, 24, 48, and 72 hours after application[4].
  - Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.
- OECD Test Guideline 496: In Vitro Macromolecular Test Method for Identifying Chemicals Inducing Serious Eye Damage and Chemicals Not Requiring Classification
  - Principle: This biochemical test models changes in corneal opacity by observing the effect of a test chemical on a macromolecular reagent matrix[15]. It is an animal-free method.
  - Methodology:
    - The test system contains a macromolecular reagent composed of proteins, glycoproteins, and other components that mimic the cornea's structure.
    - The test chemical is applied to the matrix.
    - Hazardous substances will cause protein denaturation and disruption of the matrix, leading to turbidity.
    - The change in turbidity is measured and used to classify the substance's potential for causing serious eye damage[15].

## Acute Inhalation Toxicity Testing

- OECD Test Guideline 403: Acute Inhalation Toxicity
  - Principle: This guideline is used to assess the health hazards from a single, short-term exposure to a chemical via inhalation. It can be used to estimate the LC50 (median lethal concentration)[7][19][20].

- Methodology:
  - Young adult rats are typically used.
  - Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a dynamic inhalation chamber for a set duration, usually 4 hours[19].
  - Multiple concentration groups are used to determine a concentration-response curve.
  - Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a 14-day period following exposure[19].
  - A full necropsy is performed on all animals at the end of the study.

## Signaling Pathways and Mechanisms of Toxicity

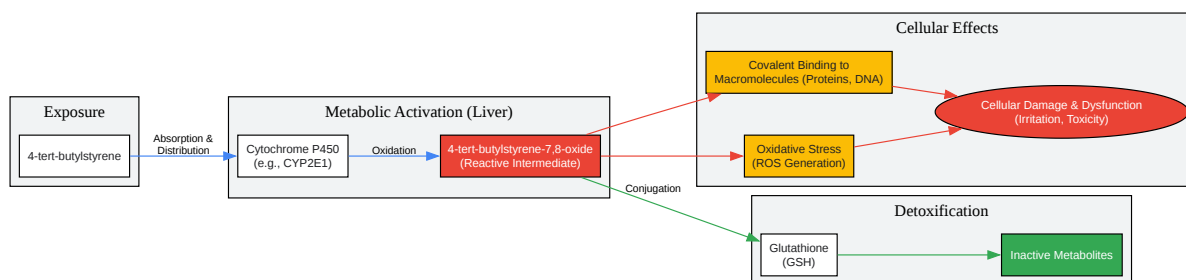
The specific molecular mechanisms of toxicity for **4-tert-butylstyrene** have not been extensively studied. However, the toxicity of styrene, a structurally related compound, is known to be metabolism-dependent[21]. Styrene is metabolized by cytochrome P450 enzymes (primarily CYP2E1) to styrene-7,8-oxide, which is a reactive electrophilic intermediate[21][22]. This oxide is considered the primary metabolite responsible for styrene's cytotoxicity and genotoxicity[22].

The proposed toxic mechanism for styrene involves:

- Metabolic Activation: Styrene is converted to styrene-7,8-oxide in the liver[22][23][24].
- Cellular Damage: Styrene-7,8-oxide can bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and DNA damage[21].
- Oxidative Stress: Styrene exposure can lead to an increase in reactive oxygen species (ROS) and lipid peroxidation, and a decrease in antioxidant defenses in the liver[23].
- Detoxification: Styrene-7,8-oxide is detoxified by enzymes such as glutathione-S-transferase and epoxide hydrolase[22].

It is plausible that **4-tert-butylstyrene** follows a similar metabolic pathway, being converted to its corresponding oxide, which would then be responsible for its irritant and other toxic effects.

The bulky tert-butyl group may influence the rate of metabolism and the reactivity of the resulting epoxide.



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Caption: Proposed metabolic pathway for **4-tert-butylstyrene** toxicity.

## Safe Handling and Storage

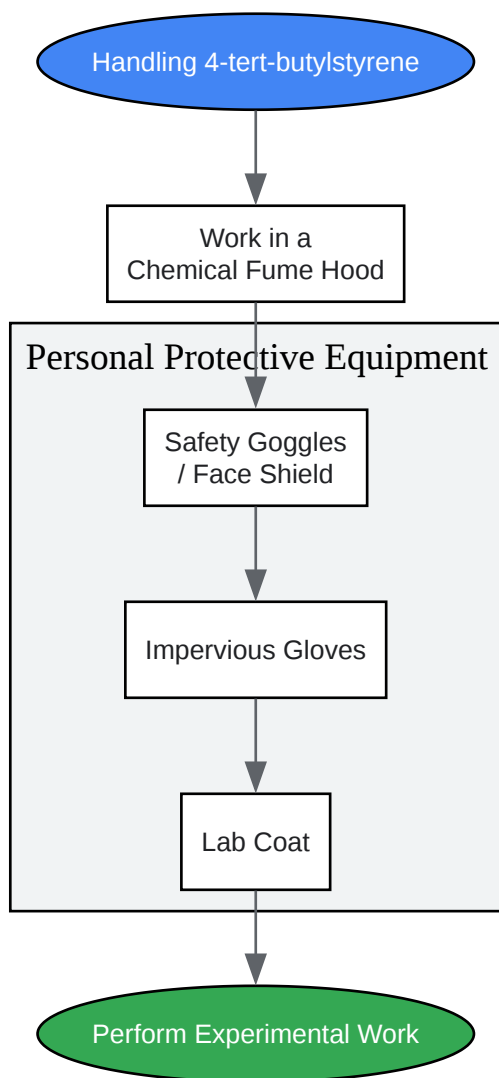
Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure safety.

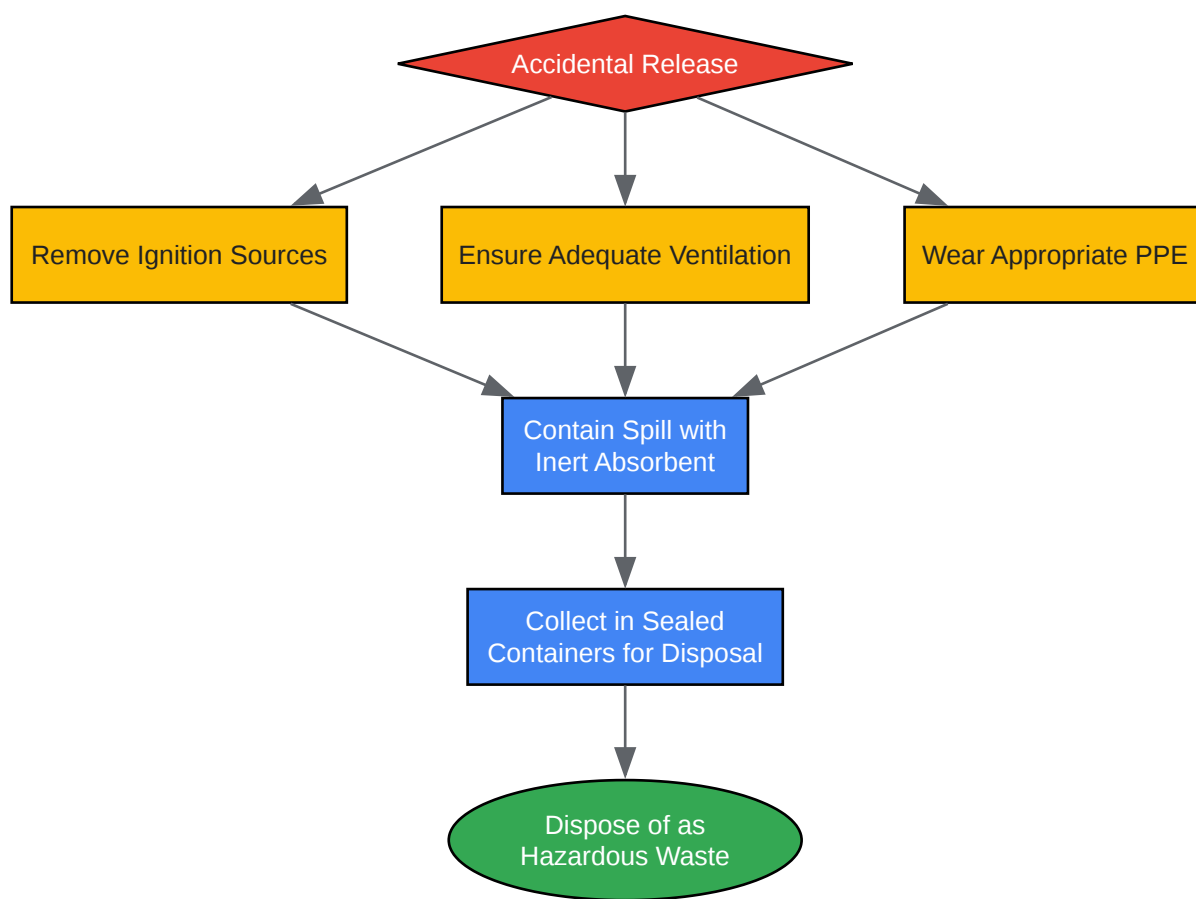
## Engineering Controls

- Work with **4-tert-butylstyrene** should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][22].
- Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

## Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards[2][5].
- Skin Protection: Wear impervious gloves (e.g., butyl rubber, Viton) and a lab coat. Protective clothing should be worn to prevent skin exposure[2][9].
- Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, a NIOSH-approved respirator with an organic vapor cartridge is recommended.





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